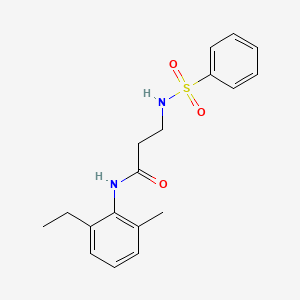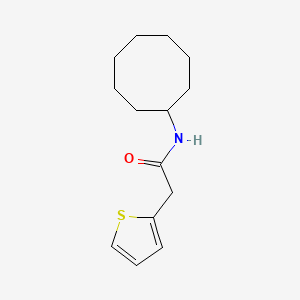![molecular formula C17H23NO B4848549 N-bicyclo[2.2.1]hept-2-yl-3-(4-methylphenyl)propanamide](/img/structure/B4848549.png)
N-bicyclo[2.2.1]hept-2-yl-3-(4-methylphenyl)propanamide
Descripción general
Descripción
N-bicyclo[2.2.1]hept-2-yl-3-(4-methylphenyl)propanamide, also known as Bicuculline, is a natural alkaloid that is found in the seeds of plants such as Dicentra cucullaria and Adlumia fungosa. It is a potent antagonist of the neurotransmitter gamma-aminobutyric acid (GABA) and has been extensively studied for its effects on the central nervous system.
Mecanismo De Acción
N-bicyclo[2.2.1]hept-2-yl-3-(4-methylphenyl)propanamide acts as a competitive antagonist of the GABA receptor, binding to the receptor and preventing the binding of GABA. This leads to an increase in neuronal excitability and the release of other neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including an increase in neuronal excitability, the release of other neurotransmitters such as dopamine and glutamate, and the induction of seizures in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-bicyclo[2.2.1]hept-2-yl-3-(4-methylphenyl)propanamide has been widely used in laboratory experiments to study the effects of GABA receptor antagonists on the central nervous system. Its potency and specificity make it a useful tool for investigating the role of GABA in neuronal function. However, its ability to induce seizures in animal models limits its use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on bicuculline, including:
1. Further investigation of its effects on neuronal function and behavior in animal models.
2. Development of new synthetic methods for producing bicuculline and related compounds.
3. Investigation of its potential therapeutic applications, such as in the treatment of epilepsy or other neurological disorders.
4. Study of the effects of bicuculline on other neurotransmitter systems, such as the dopamine and glutamate systems.
5. Investigation of the effects of bicuculline on different types of neurons and brain regions.
In conclusion, bicuculline is a natural alkaloid that has been extensively studied for its effects on the central nervous system. Its potency and specificity make it a useful tool for investigating the role of GABA in neuronal function, and its ability to induce seizures in animal models provides a unique opportunity to study the mechanisms underlying epileptic seizures. Further research on bicuculline and related compounds could lead to new insights into the functioning of the brain and the development of new therapeutic interventions for neurological disorders.
Aplicaciones Científicas De Investigación
N-bicyclo[2.2.1]hept-2-yl-3-(4-methylphenyl)propanamide has been extensively studied for its effects on the central nervous system. It is a potent antagonist of the neurotransmitter GABA, which is the primary inhibitory neurotransmitter in the brain. This compound blocks the activity of GABA receptors, leading to an increase in neuronal excitability and the release of other neurotransmitters such as dopamine and glutamate.
Propiedades
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-3-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-12-2-4-13(5-3-12)7-9-17(19)18-16-11-14-6-8-15(16)10-14/h2-5,14-16H,6-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWIEOGLASEJER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2CC3CCC2C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,3-dimethylphenoxy)-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4848470.png)

![N~2~-(3,4-dimethylphenyl)-N~1~-[3-(4-methyl-1-piperazinyl)propyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4848487.png)

![4-(benzyloxy)-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B4848491.png)
![1-(4-methoxyphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4848495.png)
![2-{4-chloro-5-[({4-[(diethylamino)sulfonyl]phenyl}amino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4848501.png)
![methyl [4-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate](/img/structure/B4848523.png)
![5-{4-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]phenyl}-2H-tetrazole](/img/structure/B4848524.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3-cyclohexylpropanoate](/img/structure/B4848528.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B4848540.png)
![methyl 2-({[2-(3,4-dichlorophenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4848546.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4848553.png)